molecular formula C25H19FN4O2S B2447500 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 536710-94-8

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B2447500
M. Wt: 458.51
InChI Key: QWLNOVAQCZQMGU-UHFFFAOYSA-N
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Description

The compound “2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidoindole ring, a sulfanyl group, and an acetamide group . It also contains fluorophenyl and methylphenyl groups. The presence of these groups suggests that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyrimidoindole and phenyl rings) would contribute to its stability . The fluorine atoms could be involved in various interactions, including hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of fluorine could affect its polarity and hence its solubility in different solvents .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The compound has been synthesized and characterized using spectroscopic techniques like FT-IR and FT-Raman. Advanced computational methods, such as density functional theory (DFT) with specific basis sets, have been employed to determine the equilibrium geometry, natural bond orbital (NBO) calculations, and complete vibrational assignments. These studies provide a comprehensive understanding of the molecular structure, including the planarity between different rings and the impact of substituent groups like the fluorine atom. Furthermore, the analysis of intermolecular interactions based on Hirshfeld surfaces and the study of vibrational modes have enhanced the understanding of the compound's crystal packing and stability (Mary et al., 2020).

Antiviral Activity

The antiviral potency of the compound has been investigated, especially against SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies have been conducted to evaluate the binding affinity of the compound to the SARS-CoV-2 protein. Such research is crucial for developing effective antiviral agents. The compound's optimized geometry and the presence of intermolecular hydrogen bonds suggest its potential to irreversibly interact with the viral protease, indicating a promising direction for antiviral drug development (Mary et al., 2020).

Drug Likeness and Pharmacokinetic Properties

The compound's drug likeness has been analyzed based on Lipinski's rule, which is a set of criteria to evaluate the potential of a chemical compound to become an effective oral drug. Additionally, the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties have been calculated to assess its pharmacokinetic profile. Such analyses are integral to the early stages of drug development, ensuring that only compounds with favorable properties are advanced to the later stages (Mary et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These are typically determined through experimental studies .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity and potential uses in medicine .

properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S/c1-15-6-10-17(11-7-15)27-21(31)14-33-25-29-22-19-4-2-3-5-20(19)28-23(22)24(32)30(25)18-12-8-16(26)9-13-18/h2-13,28H,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLNOVAQCZQMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

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